molecular formula C24H32Cl2O5Si2 B14180557 1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane CAS No. 920743-93-7

1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane

Cat. No.: B14180557
CAS No.: 920743-93-7
M. Wt: 527.6 g/mol
InChI Key: QQGWBMOWJZXZIM-UHFFFAOYSA-N
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Description

1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane is an organosilicon compound characterized by the presence of two 4-chlorophenyl groups attached to a silicon backbone through ethenyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane typically involves the reaction of 4-chlorobenzaldehyde with a silicon-containing reagent under specific conditions. One common method is the Witting-Horner reaction, which involves the use of phosphonium ylides to form the ethenyl linkages . The reaction conditions often include the use of a base such as sodium hydride and an inert solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can occur, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The ethenyl linkages and phenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane is unique due to its silicon backbone and tetraethoxy groups, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in materials science and other fields.

Properties

CAS No.

920743-93-7

Molecular Formula

C24H32Cl2O5Si2

Molecular Weight

527.6 g/mol

IUPAC Name

2-(4-chlorophenyl)ethenyl-[2-(4-chlorophenyl)ethenyl-diethoxysilyl]oxy-diethoxysilane

InChI

InChI=1S/C24H32Cl2O5Si2/c1-5-27-32(28-6-2,19-17-21-9-13-23(25)14-10-21)31-33(29-7-3,30-8-4)20-18-22-11-15-24(26)16-12-22/h9-20H,5-8H2,1-4H3

InChI Key

QQGWBMOWJZXZIM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C=CC1=CC=C(C=C1)Cl)(OCC)O[Si](C=CC2=CC=C(C=C2)Cl)(OCC)OCC

Origin of Product

United States

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